molecular formula C6H6FNO3S B13521223 2-Methoxypyridine-3-sulfonyl fluoride

2-Methoxypyridine-3-sulfonyl fluoride

Katalognummer: B13521223
Molekulargewicht: 191.18 g/mol
InChI-Schlüssel: IOBSVQSONKJCPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxypyridine-3-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their versatility in organic synthesis and their applications in various fields such as medicinal chemistry, chemical biology, and materials science . The presence of both a methoxy group and a sulfonyl fluoride group on the pyridine ring imparts unique chemical properties to this compound.

Analyse Chemischer Reaktionen

2-Methoxypyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include fluorinating agents like sulfuryl fluoride gas (SO2F2) and solid reagents such as FDIT and AISF . The major products formed from these reactions depend on the specific conditions and reagents used.

Wirkmechanismus

The mechanism by which 2-Methoxypyridine-3-sulfonyl fluoride exerts its effects involves the formation of a sulfonyl fluoride group, which can act as an electrophilic center. This allows the compound to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Vergleich Mit ähnlichen Verbindungen

2-Methoxypyridine-3-sulfonyl fluoride can be compared with other sulfonyl fluorides and fluorinated pyridines. Similar compounds include:

The uniqueness of this compound lies in its combination of a methoxy group and a sulfonyl fluoride group on the pyridine ring, which imparts distinct chemical reactivity and versatility in various applications.

Eigenschaften

Molekularformel

C6H6FNO3S

Molekulargewicht

191.18 g/mol

IUPAC-Name

2-methoxypyridine-3-sulfonyl fluoride

InChI

InChI=1S/C6H6FNO3S/c1-11-6-5(12(7,9)10)3-2-4-8-6/h2-4H,1H3

InChI-Schlüssel

IOBSVQSONKJCPE-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC=N1)S(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.